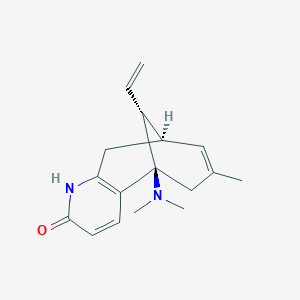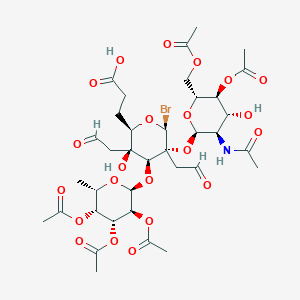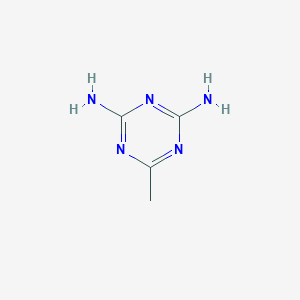
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone, also known as HOC-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. HOC-1 belongs to the family of cycloheptanone compounds and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is not fully understood. However, it has been suggested that 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone exerts its effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of antioxidant enzymes.
Biochemical and physiological effects:
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has been shown to protect against oxidative stress and to enhance mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is also stable and can be stored for long periods of time. However, 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has some limitations. It is a relatively new compound, and its effects on human health are not fully understood. In addition, the mechanism of action of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone. One area of research is to investigate the potential therapeutic properties of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone for the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential anticancer properties of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone. In addition, future research could investigate the mechanism of action of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone and its effects on human health.
Conclusion:
In conclusion, 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Although there is still much to be learned about 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone, it has the potential to be a valuable tool for scientific research and a potential treatment for various diseases.
Synthesemethoden
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone is synthesized through a multistep process that involves the reaction of several chemical intermediates. The first step involves the condensation of 2-methyl-1,3-cyclohexanedione with ethyl acetoacetate to form 3-(1-ethoxycarbonyl-3-oxobut-1-enyl)-2-methylcyclohexanone. This intermediate is then reacted with methyl vinyl ketone to form 3-(1-methyl-3-oxobut-1-enyl)-2-methylcyclohexanone. Finally, the addition of a Grignard reagent to this intermediate leads to the formation of 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects. 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
125257-74-1 |
|---|---|
Produktname |
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone |
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
3-hydroxy-4,4-dimethyl-3-(4-oxopent-2-en-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C14H22O3/c1-10(8-11(2)15)14(17)9-12(16)6-5-7-13(14,3)4/h8,17H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
BUHWWICPKIKVBG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)C1(CC(=O)CCCC1(C)C)O |
Kanonische SMILES |
CC(=CC(=O)C)C1(CC(=O)CCCC1(C)C)O |
Synonyme |
3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




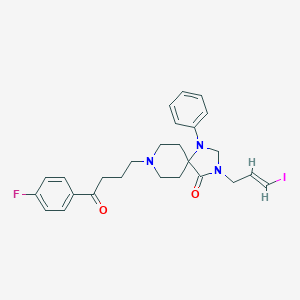


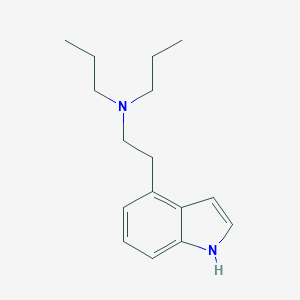

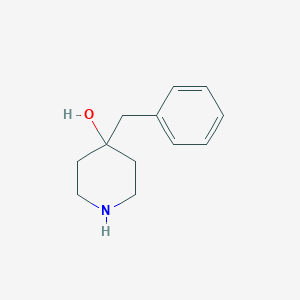

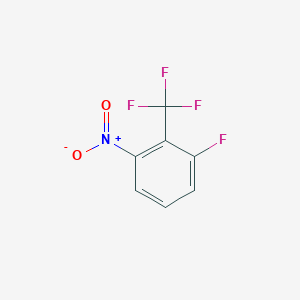
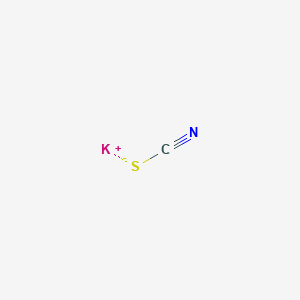
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
